molecular formula C13H17NO3 B1311126 (S)-Benzyl 3-hydroxypiperidine-1-carboxylate CAS No. 94944-69-1

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No. B1311126
CAS RN: 94944-69-1
M. Wt: 235.28 g/mol
InChI Key: NDGWBAFATMSBHZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C13H17NO3. It is also known as “(S)-1-Boc-3-hydroxypiperidine” and "(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate" . This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” or similar compounds involves a combination of chemical synthesis and biocatalysis . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines . This chemo-enzymatic approach has proved useful for key transformations in the syntheses of antipsychotic drugs Preclamol and OSU-6162, as well as for the preparation of two important intermediates in synthetic routes of the ovarian cancer monotherapeutic Niraparib .


Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC(C1)O . The InChI key for this compound is UIJXHKXIOCDSEB-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” has a molecular weight of 201.26 g/mol . It is a solid substance with a melting point range of 34-40 °C . The compound is tan to white in color .

Scientific Research Applications

Synthesis Processes and Intermediates

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a significant compound in various synthesis processes. For instance, its derivatives are used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are valuable in producing specific isomers with potential pharmacological importance (Boev et al., 2015). Additionally, it serves as an intermediate in the synthesis of the Jak3 inhibitor CP-690550, highlighting its role in the development of novel therapeutics (Chen Xin-zhi, 2011).

Chemoenzymatic Synthesis

The compound has been synthesized chemoenzymatically, as demonstrated in the production of the chiral intermediate of ibrutinib. This method, involving t-butyloxocarbonyl protection and oxidation with NaOCl-TEMPO, showcases the versatility and efficiency of combining chemical and enzymatic techniques in synthesizing complex organic compounds (Zhu We, 2015).

Role in Medicinal Chemistry

In medicinal chemistry, (S)-Benzyl 3-hydroxypiperidine-1-carboxylate and its derivatives are explored for their potential as drug candidates. For example, the synthesis and evaluation of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors, where this compound played a role in the structural modification, demonstrate its importance in developing new antiviral agents (Boros et al., 2009).

Enantioselective Synthesis

The enantioselective synthesis involving (S)-Benzyl 3-hydroxypiperidine-1-carboxylate derivatives is a key area of research. This aspect is crucial for producing optically active pharmaceuticals and intermediates. For example, the synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines from (±)-1-benzyl-3,4-epoxypiperidine illustrates the compound's utility in creating specific enantiomers for pharmacological use (Villar-Barro et al., 2015).

Safety And Hazards

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a key intermediate in the synthesis of several pharmaceutical drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate”, is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry .

properties

IUPAC Name

benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWBAFATMSBHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426142
Record name Benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

CAS RN

94944-69-1
Record name Benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixed solution containing 33.5 g of 3-hydroxypiperidine and 62.7 ml of triethylamine dissolved in 250 ml of methylene chloride was added dropwise a solution of 55.7 ml of benzyloxycarbonyl chloride in 150 ml of methylene chloride, and the mixture was stirred at room temperature for 16 hours. To the reaction mixture were added a saturated aqueous citric acid and chloroform, the mixture was stirred and the liquids were separated. The organic layer was dried, the solvent was evaporated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4→0:1) to obtain 75.5 g of benzyl 3-hydroxypiperidine-1-carboxylate.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
62.7 mL
Type
reactant
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer and two addition funnels, is added 30 g (0.2966 mole) of 3-hydroxypiperidine and 300 ml of water. The resulting solution is stirred and is cooled to ~0° C. with ice-salt bath. At this point the benzyl chloroformate (51 ml, 0.356 mole) is added dropwise from one funnel and the 2N NaOH (178 ml) from the other funnel (at a slightly faster rate) during which time the temp. is maintained at ~0° C. After addition is complete, the mixture is stirred in the cold for 2 hr, then overnight at ambient temp. After this time an oily residue separates from the reaction solution. Ethyl acetate is added (250 ml) to the reaction and is stirred for 1/2 hr. The phases are separated and the aqueous phase is extracted once more with EtOAc (250 ml). All organic phases are combined, washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O and dried overMgSO4. The mixture is filtered and concentrated on a roto-evap under reduced pressure, to yield a viscous oil, which is stored under vacuum to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester, a clear oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
178 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Benzylchloroformate (15 ml) was added dropwise to a stirred suspension of 3-hydroxypiperidine hydrochloride (13.7 g) and triethylamine (30 ml) in dichloromethane (150 ml), maintaining the temperature below 15° C. throughout. Stirring was continued for three hours, then the solution was washed with water (4×100 ml) and saturated aqueous sodium chloride (100 ml), dried (PS paper) and concentrated. The residual oil was dissolved in ether (300 ml), washed with dilute hydrochloric acid (2×100 ml) and water (100 ml), dried (PS paper) and concentrated. The residue was purified by flash column chromatography, eluting first with hexane/ether (1:1) then ether to give 1-benzyloxycarbonylpiperidine-3-ol (7.1 g) as a colourless oil. NMR(d6DMSO): δ1.2-1.4(2H,m); 1.6-1.9(1H,m+1H,m); 2.8(1H,br s); 2.95(1H,m); 3.45(1H,m); 3.65(1H,br.d); 3.8(1H,dd); 4.85(1H,d); 5.1(2H,s); 7.3(5H,m); m/e 236(M+H)+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (20.0 g, 0.145 mol) in dioxane (500 ml) and water (500 ml) was added benzyl chloroformate (24.88 ml, 0.17 mol) and triethylamine (101 ml, 0.73 mol). The mixture was stirred at room temperature overnight. The reaction mixture was extracted with ether and the organic layer was washed with brine, dried over magnesium sulfate and concentrated. The crude product was purified through chromatography on silica gel (eluent: 1:1 ethyl acetate/hexane) and the title compound was obtained as a pale yellow viscous oil (20.7 g, 88 mmol, yield 61%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.88 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Citations

For This Compound
1
Citations
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.